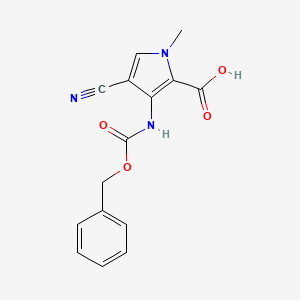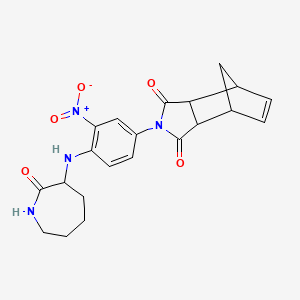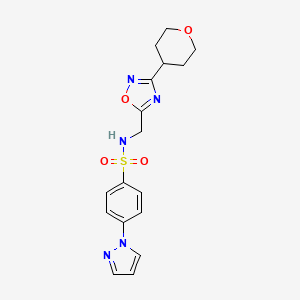![molecular formula C20H19F2N5O B2752679 1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine CAS No. 1396765-11-9](/img/structure/B2752679.png)
1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The compound also contains a 1,2,4-triazole ring and a phenyl group, which are also common structures in medicinal chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the 1,2,4-triazole ring, and the attachment of the phenyl group. Without specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The difluorobenzoyl group would likely contribute to the compound’s polarity, and the piperazine and 1,2,4-triazole rings could potentially participate in hydrogen bonding.Chemical Reactions Analysis
Without specific information, it’s difficult to predict the exact chemical reactions this compound might undergo. However, the presence of multiple functional groups suggests that it could participate in a variety of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its stability and polarity.Aplicaciones Científicas De Investigación
Antimicrobial Applications
Compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, bearing piperazine carboxamides, have shown moderate to good antimicrobial activities against both Gram-positive and Gram-negative bacterial strains as well as fungal strains. This indicates the potential of such compounds in developing new antimicrobial agents (Jadhav et al., 2017). Additionally, 1,2,4-Triazole derivatives have been synthesized and exhibited good or moderate activities against tested microorganisms, suggesting their application in combating microbial resistance (Bektaş et al., 2007).
Molecular Structure and Interactions
The molecular structures of closely related compounds, such as 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, reveal significant insights into their intermolecular interactions. Despite similar molecular conformations, variations in hydrogen bonding and three-dimensional structures are observed, which could influence their pharmacological properties (Mahesha et al., 2019).
Synthesis and Evaluation for Pharmaceutical Use
The synthesis of novel compounds involving piperazine derivatives and their evaluation for various biological activities are pivotal areas of research. For example, bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives have been tested for 5-HT2 antagonist activity, offering insights into the development of new psychiatric medications (Watanabe et al., 1992). Furthermore, the synthesis of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates has shown promising analgesic activities, highlighting the therapeutic potential of these compounds (Manoury et al., 1979).
Safety And Hazards
Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it.
Direcciones Futuras
The future directions for research on this compound would depend on its intended use and efficacy. If it shows promise in preclinical studies, it could potentially move into clinical trials.
Propiedades
IUPAC Name |
(3,4-difluorophenyl)-[4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O/c21-17-7-6-15(12-18(17)22)20(28)26-10-8-25(9-11-26)13-19-24-23-14-27(19)16-4-2-1-3-5-16/h1-7,12,14H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGHBXNYJOBGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=CN2C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2752596.png)


![N-(3-chloro-4-methylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2752605.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2752606.png)
![N-(4-{2-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxoethoxy}phenyl)-N-methylbenzamide](/img/structure/B2752608.png)

![5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B2752610.png)
![2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2752612.png)



![3-(4-methylphenyl)-5-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2752617.png)
![6-(3-Fluorophenyl)-2-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2752619.png)